molecular formula C13H10BrFO B123158 2-(Benzyloxy)-1-bromo-4-fluorobenzene CAS No. 202857-88-3

2-(Benzyloxy)-1-bromo-4-fluorobenzene

Cat. No. B123158
M. Wt: 281.12 g/mol
InChI Key: ZLVBPRJVAJMBHD-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-bromo-4-fluorobenzene, commonly referred to as BFB, is an aromatic compound with a wide range of applications in the scientific and industrial communities. It is a colorless, volatile liquid with a sweet odor and is soluble in most organic solvents. BFB is used in many different areas, including organic synthesis, pharmaceuticals, and materials science. The purpose of

Scientific Research Applications

  • Synthesis of Aryl- and Arylmethylacridinones : This compound is used in the synthesis of 10-Aryl- and 10-(Arylmethyl)acridin-9(10H)-ones. The process involves the reaction of 1-fluoro-2-lithiobenzenes with 2-halobenzaldehydes, leading to (2-fluorophenyl)(2-halophenyl)methanones, which are then treated with benzenamines or arylmethanamines to produce these acridinones (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).

  • Grignard Reagent Formation and Chemoselectivity : Another study describes a discovery-based experiment for undergraduate students, where they explore the formation of a Grignard reagent using 1-bromo-4-fluorobenzene and its reaction with benzophenone or CO2, demonstrating the concepts of chemoselectivity and synthetic application (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).

  • Carbonylative Reactions for Heterocycle Synthesis : A systematic study focused on the carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles, highlighting the effective synthesis of six-membered heterocycles, demonstrating its utility in organic synthesis (Chen, Natte, Neumann, & Wu, 2014).

  • Organometallic Chemistry and Catalysis : The compound is also important in organometallic chemistry, particularly as a solvent in transition-metal-based catalysis. Its fluorine substituents influence its ability to bind to metal centers, impacting reactivity and coordination chemistry (Pike, Crimmin, & Chaplin, 2017).

  • Synthetic Applications in Radiochemistry : In radiochemistry, the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene is crucial for 18F-arylation reactions, demonstrating its significance in the preparation of radiochemicals for medical applications (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).

  • Fluorination Techniques : The compound is also used in fluorination studies, for instance, in the fluorination of aromatic compounds with xenon difluoride, highlighting its role in the synthesis of fluorinated organic molecules (Fedorov, Zubarev, Mortikov, Rodinovskaya, & Shestopalov, 2015).

  • Radiation-induced Homolytic Aromatic Substitution : The compound has been studied in the context of radiation-induced reactions, such as the homolytic aromatic substitution of halogenobenzenes by arylthio- and arylsulphonyl radicals, highlighting its potential in studying radical reactions and mechanisms (Benati, Camaggi, & Zanardi, 1972).

Safety And Hazards

The safety data sheet for a similar compound, benzyl chloride, indicates that it is combustible, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure . It’s important to handle chemicals with care and use appropriate personal protective equipment.

properties

IUPAC Name

1-bromo-4-fluoro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVBPRJVAJMBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598220
Record name 2-(Benzyloxy)-1-bromo-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-1-bromo-4-fluorobenzene

CAS RN

202857-88-3
Record name 2-(Benzyloxy)-1-bromo-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (2.61 g, 18.8 mmol) was added to a solution of 2-bromo-5-fluorophenol (3.0 g, 15.7 mmol) in DMF (15.7 mL) and the mixture was stirred in a nitrogen stream at room temperature for 15 minutes. To this solution, benzyl bromide (2.69 g, 15.7 mmol) was added dropwise at the same temperature and the mixture solution was stirred at the same temperature overnight. To the reaction mixture was added a potassium hydrogensulfate aqueous solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated sodium chloride aqueous solution and dried (anhydrous magnesium sulfate), and then the solvent was distilled under reduce pressure. The obtained residue was purified by silica gel column chromatography (developing solution=n-hexane) to obtain the title compound (4.31 g, 98%) as a colorless oil.
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
15.7 mL
Type
solvent
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Pomel, J Klicic, D Covini, DD Church… - Journal of medicinal …, 2006 - ACS Publications
Class I phosphoinositide 3-kinases (PI3Ks), in particular PI3Kγ, have become attractive drug targets for inflammatory and autoimmune diseases. Here, we disclose a novel series of …
Number of citations: 234 pubs.acs.org
AM Condliffe, K Davidson, KE Anderson, CD Ellson… - Blood, 2005 - ashpublications.org
It is well established that preexposure of human neutrophils to proinflammatory cytokines markedly augments the production of reactive oxygen species (ROS) to subsequent stimuli. …
Number of citations: 377 ashpublications.org

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